molecular formula C10H12ClNO2 B13891749 Ethyl 2-(2-chlorophenyl)-2-hydroxyethanimidate

Ethyl 2-(2-chlorophenyl)-2-hydroxyethanimidate

Cat. No.: B13891749
M. Wt: 213.66 g/mol
InChI Key: BMEBLMVVWQKBNO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)-2-hydroxyethanimidate is an organic compound with a complex structure that includes a chlorinated aromatic ring and a hydroxyethanimidate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chlorophenyl)-2-hydroxyethanimidate typically involves the reaction of 2-chlorobenzaldehyde with ethyl hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the imidate group. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chlorophenyl)-2-hydroxyethanimidate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imidate group can be reduced to form an amine.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-chlorophenyl)-2-oxoethanimidate.

    Reduction: Formation of ethyl 2-(2-chlorophenyl)-2-aminoethanimidate.

    Substitution: Formation of derivatives with various substituents on the aromatic ring.

Scientific Research Applications

Ethyl 2-(2-chlorophenyl)-2-hydroxyethanimidate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chlorophenyl)-2-hydroxyethanimidate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-bromophenyl)-2-hydroxyethanimidate
  • Ethyl 2-(2-fluorophenyl)-2-hydroxyethanimidate
  • Ethyl 2-(2-methylphenyl)-2-hydroxyethanimidate

Uniqueness

Ethyl 2-(2-chlorophenyl)-2-hydroxyethanimidate is unique due to the presence of the chlorine atom on the aromatic ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and may also affect the compound’s interaction with biological targets.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)-2-hydroxyethanimidate

InChI

InChI=1S/C10H12ClNO2/c1-2-14-10(12)9(13)7-5-3-4-6-8(7)11/h3-6,9,12-13H,2H2,1H3

InChI Key

BMEBLMVVWQKBNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C(C1=CC=CC=C1Cl)O

Origin of Product

United States

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